(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide is a benzothiazole-derived compound featuring a sulfamoyl group at the 6-position, an allyl substituent at the 3-position, and a 2-chlorobenzamide moiety. The Z-configuration denotes the spatial arrangement of the imine group relative to the benzothiazole core, which is critical for its electronic and steric interactions in biological systems. The sulfamoyl group enhances solubility and hydrogen-bonding capacity, while the 2-chlorobenzamide moiety introduces electron-withdrawing effects that may modulate reactivity and target binding .
Properties
IUPAC Name |
2-chloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h2-8,10H,1,9H2,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJXVGSTXVWGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Structure: Contains a thiadiazole ring substituted with a 3-methylphenyl group and a dimethylamino-acryloyl side chain.
- Key Differences : Lacks the benzothiazole core and sulfamoyl group present in the target compound. The methylphenyl substituent increases lipophilicity compared to the allyl group in the target compound.
- Physicochemical Properties : Higher molecular weight (392.48 g/mol vs. ~420 g/mol estimated for the target compound) and distinct IR carbonyl peaks at 1690 and 1638 cm⁻¹ .
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide
- Structure : Shares a benzothiazole core but replaces the sulfamoyl group with a sulfanyl (-S-) linkage. The acetamide group is connected to a pyridyl ring.
- The pyridyl substituent introduces aromatic π-stacking capabilities absent in the 2-chlorobenzamide moiety of the target compound .
Closest Structural Analogues
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide
- Structure : Nearly identical to the target compound but substitutes the 2-chlorobenzamide with a 4-ethoxybenzamide group.
- In contrast, the 2-chloro substituent in the target compound is electron-withdrawing, enhancing electrophilicity and polar interactions.
Functional Group Comparisons
Research Findings and Theoretical Insights
- Electronic Structure : Quantum chemical calculations on analogous compounds (e.g., chloro-acetic acid hydrazides) reveal that electron-withdrawing groups like -Cl stabilize the LUMO, enhancing reactivity in nucleophilic environments . This suggests the target compound’s 2-chlorobenzamide may improve interactions with electron-rich biological targets.
Q & A
Q. What are the key synthetic pathways for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under acidic or basic conditions .
- Allylation : Introduction of the allyl group via alkylation using allyl halides in the presence of bases like NaH .
- Sulfamoylation : Reaction with sulfamoyl chloride in anhydrous solvents (e.g., DMF) at controlled temperatures (0–5°C) to avoid side reactions .
- Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole intermediate and 2-chlorobenzoyl chloride . Optimization involves adjusting pH (6.5–7.5 for amide coupling), temperature (room temperature for cyclization), and solvent polarity (DMF for sulfamoylation) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of allyl and sulfamoyl groups (e.g., allyl proton signals at δ 5.1–5.4 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 465.54) .
- HPLC : Assesses purity (>95% via reverse-phase C18 columns with acetonitrile/water gradients) .
- X-ray crystallography : Resolves Z-configuration of the imine bond and planarity of the thiazole-benzamide system .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and DMF, but limited in aqueous buffers (use surfactants like Tween-80 for in vitro assays) .
- Stability : Degrades at >40°C or in basic conditions (pH >8); store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Allyl group replacement : Substitution with ethyl or methoxyethyl reduces antiproliferative activity (IC50 increases from 2.1 µM to >10 µM in MCF-7 cells) due to steric hindrance .
- Sulfamoyl vs. methylsulfonyl : Sulfamoyl derivatives show 3-fold higher enzyme inhibition (e.g., dihydropteroate synthase, Ki = 0.8 µM) compared to methylsulfonyl analogs .
- Chlorobenzamide vs. phenoxybenzamide : The 2-chloro substituent enhances membrane permeability (logP = 3.2 vs. 2.7) .
Q. What methodologies resolve contradictions in reported biological data (e.g., divergent IC50 values)?
- Assay standardization : Use ATP-based viability assays (e.g., CellTiter-Glo) instead of MTT for thiazole derivatives, which may interfere with formazan formation .
- Metabolic profiling : LC-MS/MS identifies cytochrome P450-mediated metabolites that reduce efficacy in hepatic models .
- Batch-to-batch analysis : Trace impurities (e.g., unreacted sulfamoyl chloride) can artificially inflate toxicity; quantify via GC-MS .
Q. What computational strategies predict binding modes and off-target effects?
- Molecular docking : AutoDock Vina simulates binding to dihydropteroate synthase (PDB: 1AJ0), showing H-bonds with Arg63 and hydrophobic interactions with Phe84 .
- Pharmacophore modeling : Identifies off-target kinase inhibition risks (e.g., EGFR with a Tanimoto similarity >0.7) .
- MD simulations : 100-ns simulations in GROMACS reveal stable binding but partial solvent exposure of the allyl group, suggesting prodrug potential .
Methodological Recommendations
Q. How to design dose-response studies accounting for redox activity of the thiazole core?
- ROS scavengers : Include NAC (5 mM) in cell culture media to distinguish thiazole-induced ROS from direct cytotoxicity .
- Glutathione depletion : Pre-treat cells with BSO (0.1 mM) to amplify oxidative stress-mediated apoptosis .
Q. What in vitro models best elucidate mechanisms beyond antiproliferative effects?
- 3D spheroids : Mimic tumor hypoxia, where the compound shows enhanced efficacy (IC50 = 1.5 µM in HCT116 spheroids vs. 2.3 µM in monolayers) .
- Bacterial efflux pump assays : Use E. coli ΔTolC strains to confirm sulfamoyl-dependent inhibition of folate metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
